molecular formula C26H25FN4O3S2 B3412593 4-benzyl-3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 933026-64-3

4-benzyl-3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B3412593
CAS No.: 933026-64-3
M. Wt: 524.6 g/mol
InChI Key: LHMZFTDJUJKODS-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine core substituted with a benzyl group at the 4-position and a sulfanyl-linked 2-oxoethyl chain bearing a 4-(2-fluorophenyl)piperazine moiety at the 3-position. The benzothiadiazine scaffold is known for its heterocyclic rigidity and electron-withdrawing properties, which influence its pharmacological and physicochemical behavior . The sulfanyl-2-oxoethyl linker may enhance metabolic stability compared to ester or amide-based analogs .

Properties

IUPAC Name

2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O3S2/c27-21-10-4-5-11-22(21)29-14-16-30(17-15-29)25(32)19-35-26-28-36(33,34)24-13-7-6-12-23(24)31(26)18-20-8-2-1-3-9-20/h1-13H,14-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMZFTDJUJKODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NS(=O)(=O)C4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Their Properties:

Compound Name/Feature Core Structure Substituents/Linkers Key Functional Attributes
Target Compound Benzothiadiazine Benzyl, sulfanyl-2-oxoethyl, 2-F-piperazine High rigidity, moderate logP (~3.5)*
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazinium salt 2-Fluorobenzoyl, 2-oxoethyl-hydroxyphenyl Ionic, hydrophilic (logP ~1.8)*
1-(2-Fluorophenyl)piperazine derivatives (Literature) Piperazine Variable aryl/alkyl groups High affinity for 5-HT₁A/D₂ receptors

*Calculated using ChemDraw (logP values estimated).

Detailed Analysis:

Core Structure Differences :

  • The benzothiadiazine core in the target compound provides greater conformational rigidity compared to the piperazinium salt in ’s compound. This rigidity may reduce off-target interactions but limit bioavailability .
  • The trifluoroacetate counterion in the analog from enhances solubility in polar solvents, whereas the benzothiadiazine core increases lipophilicity .

Fluorination typically enhances metabolic stability and blood-brain barrier penetration . The sulfanyl-2-oxoethyl linker in the target compound replaces the hydroxylphenyl-2-oxoethyl group in the analog. Sulfur’s lower electronegativity compared to oxygen may reduce hydrogen-bonding capacity but improve resistance to enzymatic hydrolysis .

Synthetic Pathways :

  • The target compound’s synthesis likely involves nucleophilic substitution at the benzothiadiazine sulfur, analogous to the piperazinium salt synthesis in , where chloroethyl intermediates react with piperazine derivatives .
  • ’s use of TFA for deprotection and column chromatography for purification suggests similar strategies for isolating the target compound .

Pharmacological and Physicochemical Insights

  • Receptor Binding: The 2-fluorophenylpiperazine moiety is associated with 5-HT₁A antagonism in literature analogs, but the benzothiadiazine core may shift selectivity toward adenosine or potassium channels due to its planar structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Reactant of Route 2
Reactant of Route 2
4-benzyl-3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

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